Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate

Descripción

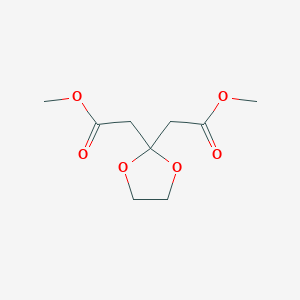

Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate is a cyclic acetoxy ester featuring a central 1,3-dioxolane ring (a five-membered ring containing two oxygen atoms) symmetrically substituted with two methyl acetate groups. This compound is synthesized via acid-catalyzed cyclization of dimethyl 3-oxopentanedioate with 2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane and TMSOTf in dichloromethane (DCM) at low temperatures . Its molecular formula is C₉H₁₂O₆, with a molecular weight of 216.19 g/mol. The dioxolane ring confers rigidity and influences solubility, while the methyl ester groups enhance reactivity in hydrolysis or transesterification reactions.

Propiedades

IUPAC Name |

methyl 2-[2-(2-methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O6/c1-12-7(10)5-9(6-8(11)13-2)14-3-4-15-9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAUHOGCZGDDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(OCCO1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281593 | |

| Record name | Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6506-31-6 | |

| Record name | 2,2-Dimethyl 1,3-dioxolane-2,2-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6506-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 22081 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006506316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6506-31-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Acetal Formation (1,3-Dioxolane Ring Construction)

- Starting materials: Diethyl 3-oxopentanedioate or related diacid derivatives.

- Reagents: Ethylene glycol (3 equivalents), p-toluenesulfonic acid monohydrate (0.017 equivalents) as acid catalyst.

- Solvent: Toluene (100 mL).

- Conditions: Reflux with Dean-Stark apparatus for 12 hours to continuously remove water formed during acetalization.

- Workup: After cooling to room temperature, quench with saturated aqueous sodium bicarbonate, extract with ethyl acetate, wash organic layers with water and brine, dry over sodium sulfate, and evaporate solvent to obtain crude this compound.

This step effectively protects the diacid functionality by forming the cyclic acetal, stabilizing the molecule for further transformations.

Esterification and Purification

- The crude product obtained from the acetalization step is often purified by column chromatography to isolate the dimethyl diacetate.

- In some protocols, esterification is achieved by direct reaction of the diacid with methanol under acidic conditions, but the acetal formation step is crucial to ensure the 1,3-dioxolane ring integrity.

Analytical and Purity Considerations

- The crude and purified products are typically characterized by Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR), High-Resolution Mass Spectrometry (HRMS) , and chromatographic purity assessments.

- NMR spectra are referenced to CDCl3 solvent peaks, with molecular ion peaks [M+H]+ and [M+Na]+ confirming molecular weight.

- Chromatographic purification often employs silica gel flash chromatography.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Acetalization | Diacid + Ethylene glycol + p-TsOH, toluene reflux, Dean-Stark, 12 h | Formation of 1,3-dioxolane ring | Water removal critical for equilibrium |

| Esterification | Methanol (or methylating agent), acidic conditions | Formation of dimethyl ester | May be combined with acetalization |

| Reduction (optional) | LiAlH4 in dry THF, 0 °C to RT, 2–3 h | Conversion of diacid to diol | For derivative synthesis |

| Halogenation (optional) | I2, PPh3, imidazole in DCM, 0 °C to RT | Conversion of diol to dihalide | For further functionalization |

| Purification | Silica gel column chromatography | Isolation of pure product | Essential for analytical characterization |

Research Findings and Notes

- The use of p-toluenesulfonic acid as a catalyst and Dean-Stark apparatus for water removal is a well-established method for efficient acetal formation, driving the reaction to completion.

- The dimethyl esterification stabilizes the compound and improves solubility and handling.

- The synthetic procedures are adapted from peer-reviewed organic synthesis literature, ensuring reproducibility and scalability.

- The compound’s stability under these conditions allows for subsequent synthetic transformations, making it a valuable intermediate in organic synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Dimethyl 2,2’-(1,3-dioxolane-2,2-diyl)diacetate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace one or more functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Organic Synthesis

DMDDA serves as a valuable building block in organic synthesis due to its functional groups:

- Ester Functionalities : The presence of ester groups allows DMDDA to undergo various chemical transformations such as hydrolysis, reduction, and alkylation. These reactions can lead to the formation of more complex molecules, making DMDDA a key intermediate in synthetic pathways.

- Cyclic Acetal Group : The dioxolane ring can be cleaved under acidic conditions, yielding new diol-containing compounds. This property is particularly useful for synthesizing sugar-like structures or for applications in carbohydrate chemistry.

Table 1: Comparison of DMDDA with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Dimethyl 1,3-dioxolane | Contains a dioxolane ring | Lacks acetate groups |

| Dimethyl 1,4-dioxane | Contains a dioxane ring | Different ring structure affects reactivity |

| Diethyl malonate | Contains ester groups | More versatile in forming larger molecules |

| Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate | Dioxolane and acetate functionalities | Enhanced utility in synthetic chemistry |

Medicinal Chemistry

DMDDA's structural characteristics suggest potential applications in medicinal chemistry:

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of derivatives from DMDDA demonstrated its utility as a precursor for bioactive compounds. The synthesis involved one-pot reactions yielding high-purity products suitable for biological testing. The derivatives exhibited varying degrees of activity against cancer cell lines, indicating that DMDDA could serve as a scaffold for developing new anticancer drugs .

Case Study 2: Solvent Development

Research into bio-based solvents highlighted the potential of compounds similar to DMDDA as alternatives to traditional solvents. A case study on methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate explored the development of green solvents derived from glycerol. This study emphasizes the importance of sustainability in chemical processes and suggests that DMDDA-like compounds could play a role in creating environmentally friendly solvents .

Mecanismo De Acción

The mechanism of action of Dimethyl 2,2’-(1,3-dioxolane-2,2-diyl)diacetate involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions. This stability is due to the presence of the 1,3-dioxolane ring, which provides resistance to hydrolysis and oxidation . The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application .

Comparación Con Compuestos Similares

Structural and Functional Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility :

- Thermal Stability :

- Dioxolane derivatives generally exhibit higher thermal stability than linear ethers due to ring rigidity.

Actividad Biológica

Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its dioxolane structure, which contributes to its chemical reactivity and biological properties. The synthesis typically involves the reaction of acetates with dioxolanes under controlled conditions to yield the desired compound.

Biological Activity

The biological activity of this compound has been explored in various studies:

- Antimicrobial Activity : Research indicates that compounds containing dioxolane moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of dioxolanes can inhibit the growth of various microbial strains, suggesting potential applications in treating infections .

- Anticancer Properties : Some derivatives of dioxolanes have shown promise as anticancer agents. For example, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells. In vitro studies revealed that these compounds can effectively inhibit tumor cell proliferation .

- Leishmanicidal Activity : Recent investigations into related compounds have highlighted their effectiveness against Leishmania species. The mechanism appears to involve interference with cellular metabolism and replication processes in the parasite .

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers at Yantai University evaluated the antimicrobial efficacy of various dioxolane derivatives against a panel of bacterial strains. The results indicated that certain modifications to the dioxolane structure significantly enhanced antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined for each compound, demonstrating that some derivatives were effective at concentrations as low as 10 µg/mL.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 10 | E. coli |

| Compound B | 20 | S. aureus |

| Compound C | 15 | P. aeruginosa |

Case Study 2: Anticancer Activity

In a separate study focusing on anticancer properties, this compound was tested against several cancer cell lines. The findings revealed that this compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 25 µM after 48 hours of treatment.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with cellular pathways involved in apoptosis and cell cycle regulation. Additionally, its ability to form reactive oxygen species (ROS) could play a role in its cytotoxic effects against cancer cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of diols with diesters or transesterification reactions. Optimization involves adjusting reaction parameters such as catalyst selection (e.g., acid catalysts like p-toluenesulfonic acid), solvent polarity, and temperature. Computational tools like quantum chemical calculations can predict reaction pathways and transition states to reduce trial-and-error experimentation .

Q. How is the structural characterization of this compound validated in academic research?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) confirms the dioxolane ring and ester functionalities. Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups. Cross-referencing with databases like the NIST Chemistry WebBook ensures alignment with published spectral data .

Q. What precautions are recommended for safe handling in laboratory settings?

- Methodological Answer : While specific safety data for this compound is limited, general protocols for esters and dioxolanes apply: use fume hoods to avoid aerosol inhalation, wear nitrile gloves, and employ adsorbents (e.g., silica gel) for spill containment. Consult institutional chemical hygiene plans for advanced guidance .

Advanced Research Questions

Q. How can computational modeling enhance the design of experiments (DoE) for studying this compound’s reactivity?

- Methodological Answer : Factorial design (e.g., 2^k designs) identifies critical variables (e.g., temperature, catalyst loading). Coupled with molecular dynamics simulations, researchers can model reaction kinetics and predict side products. Tools like COMSOL Multiphysics integrate AI to optimize parameters iteratively, reducing experimental iterations .

Q. What strategies resolve contradictions in thermodynamic vs. kinetic data for reactions involving this compound?

- Methodological Answer : Discrepancies arise from competing reaction pathways (e.g., ester hydrolysis vs. ring-opening). Use differential scanning calorimetry (DSC) to measure thermodynamic stability and stopped-flow techniques for kinetic profiling. Cross-validate with density functional theory (DFT) calculations to reconcile experimental and theoretical data .

Q. How is this compound utilized in advanced polymer or drug delivery systems?

- Methodological Answer : The dioxolane ring provides hydrolytic stability, making it suitable for controlled-release matrices. Functionalization via Michael addition or click chemistry introduces targeting moieties. In polymer science, it serves as a crosslinker; rheological studies (e.g., shear-thinning tests) assess network formation .

Q. What methodologies ensure reproducibility in scaled-up synthesis?

- Methodological Answer : Process analytical technology (PAT) monitors critical quality attributes (CQAs) like pH and temperature in real time. Membrane separation technologies (e.g., nanofiltration) purify intermediates. Statistical process control (SPC) charts track batch-to-batch consistency .

Data Analysis & Contradiction Management

Q. How should researchers address variability in spectroscopic data across different instruments?

- Methodological Answer : Calibrate instruments using certified reference materials (CRMs). Apply multivariate analysis (e.g., PCA) to identify outlier data points. Collaborative inter-laboratory studies harmonize spectral interpretation .

Q. What frameworks validate the environmental impact of this compound in academic studies?

- Methodological Answer : Use OECD guidelines for biodegradability testing (e.g., Closed Bottle Test 301D) and ecotoxicity assays (e.g., Daphnia magna acute toxicity). Life cycle assessment (LCA) tools quantify carbon footprints, while adsorption studies on activated carbon model remediation strategies .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.